molecular formula C21H18N2OS B5534100 5-(4-Methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one

5-(4-Methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one

Cat. No.: B5534100
M. Wt: 346.4 g/mol
InChI Key: ZSIFCHUTLAMDIL-UHFFFAOYSA-N
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Description

“5-(4-Methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one” is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thieno[2,3-d]pyrimidine core, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4-Methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted thiophene and an appropriate pyrimidine derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general practices in the pharmaceutical industry involve optimizing reaction conditions for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction pathways, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

“5-(4-Methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent due to its unique structure.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “5-(4-Methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one” would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidines with different substituents on the aromatic rings. Examples might include:

  • “5-(4-Chlorophenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one”
  • “5-(4-Methoxyphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one”

Uniqueness

The uniqueness of “5-(4-Methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one” lies in its specific substituents, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.

Properties

IUPAC Name

5-(4-methylphenyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-15-7-9-17(10-8-15)18-13-25-20-19(18)21(24)23(14-22-20)12-11-16-5-3-2-4-6-16/h2-10,13-14H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIFCHUTLAMDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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